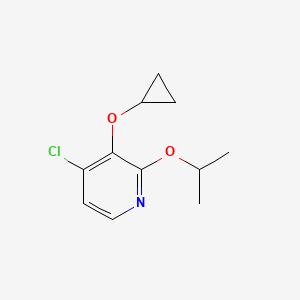
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Cyclopropoxylation: The cyclopropoxy group is introduced via nucleophilic substitution reactions, where cyclopropyl alcohol reacts with the chlorinated pyridine derivative.
Isopropoxylation: The isopropoxy group is added through similar nucleophilic substitution reactions, using isopropyl alcohol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.
Material Science:
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
- 3-Chloro-4-cyclopropoxy-2-isopropoxypyridine
- 4-Chloro-3-cyclopropoxy-5-isopropoxypyridine
Uniqueness
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of both cyclopropoxy and isopropoxy groups provides a combination of steric and electronic effects that can be leveraged in various chemical transformations and applications.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-11-10(15-8-3-4-8)9(12)5-6-13-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
HPZNARJWDNJONC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















